N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide
Description
Properties
IUPAC Name |
(Z)-N-(2,4-difluorophenyl)-4,4,4-trifluoro-3-hydroxy-2-[[3-(trifluoromethyl)phenyl]diazenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F8N3O2/c18-9-4-5-12(11(19)7-9)26-15(30)13(14(29)17(23,24)25)28-27-10-3-1-2-8(6-10)16(20,21)22/h1-7,29H,(H,26,30)/b14-13-,28-27? | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWIXUPNUUYJOL-ULUWNGJXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC(=C(C(F)(F)F)O)C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)N=N/C(=C(/C(F)(F)F)\O)/C(=O)NC2=C(C=C(C=C2)F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F8N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound shares structural motifs with several classes of fluorinated heterocycles and hydrazone derivatives. Below is a comparative analysis:
Electronic and Reactivity Insights
Density functional theory (DFT) studies on hydrazono derivatives (e.g., ) reveal that electron-withdrawing groups (e.g., CF₃, F) stabilize the hydrazone tautomer and enhance electrophilicity at the carbonyl carbon. This contrasts with triazole-thiones ([7–9]), where the thione form dominates due to delocalized π-electron systems .
Q & A
Q. What are the critical structural features of this compound that influence its chemical reactivity and biological activity?
The compound’s reactivity arises from its trifluoromethyl groups, hydrazone linkage (Z-configuration), and electron-deficient aromatic rings. The trifluoromethyl groups enhance metabolic stability and lipophilicity, while the hydrazone moiety allows for tautomerism and potential coordination with metal ions or biological targets. Computational modeling (e.g., DFT or molecular docking) can predict steric interactions and binding sites, particularly with enzymes or receptors involved in disease pathways .
Q. What synthetic strategies are employed to synthesize this compound, and what are the key reaction conditions?
Synthesis involves multi-step reactions:
- Step 1: Introduction of trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under anhydrous conditions (e.g., using CuI or Pd catalysts) .
- Step 2: Formation of the hydrazone linkage via condensation between a ketone and arylhydrazine, requiring strict pH control (4–6) and low temperatures (0–5°C) to avoid side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization |
|---|---|---|
| 1 | CuI, DMF, 80°C | Use degassed solvents to prevent oxidation |
| 2 | AcOH, RT, 12 h | Monitor pH with buffer solutions |
| 3 | HPLC (C18 column) | Adjust mobile phase polarity |
Advanced Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, HPLC) during characterization?
Contradictions often arise from tautomerism (hydrazone vs. azo forms) or impurities. Strategies include:
- Dynamic NMR: To observe tautomeric equilibria at varying temperatures .
- 2D NMR (HSQC, HMBC): To confirm connectivity and distinguish regioisomers .
- High-Resolution Mass Spectrometry (HRMS): To verify molecular formula and detect trace impurities .
Q. What computational methods predict the binding interactions of this compound with biological targets?
- Molecular Docking (AutoDock Vina, Schrödinger): To screen against protein databases (e.g., PDB) and identify binding pockets .
- MD Simulations (GROMACS): To assess stability of ligand-target complexes over time .
- QSAR Models: To correlate substituent effects (e.g., fluorine position) with activity .
Table 2: Computational Parameters
| Method | Software | Key Parameters |
|---|---|---|
| Docking | AutoDock Vina | Grid size: 20 Å, Exhaustiveness: 8 |
| MD | GROMACS | Force field: CHARMM36, 100 ns runtime |
Q. What strategies mitigate steric hindrance during synthesis of the hydrazone moiety?
- Solvent Choice: Use polar aprotic solvents (e.g., DMF) to stabilize transition states .
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity .
- Protecting Groups: Temporarily block reactive sites (e.g., tert-butoxycarbonyl (Boc)) to direct coupling .
Methodological Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
